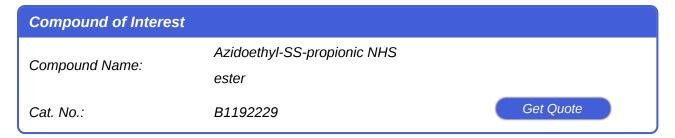


An In-depth Technical Guide to Cleavable Crosslinkers in Proteomics

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Cleavable Crosslinkers in Proteomics

Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes in their native environments.[1][2] At the heart of this methodology are chemical crosslinkers, which are reagents that form covalent bonds between amino acid residues in close proximity. This guide focuses on a specific and highly advantageous class of these reagents: cleavable crosslinkers.

Unlike their non-cleavable counterparts which form permanent bonds, cleavable crosslinkers possess a labile bond within their spacer arm that can be broken under specific conditions, such as during mass spectrometric fragmentation. This unique feature significantly simplifies the identification and analysis of crosslinked peptides, a major bottleneck in traditional XL-MS workflows. The ability to "divide and conquer" by separating the crosslinked peptides in the gas phase has propelled the application of XL-MS from the study of purified protein complexes to proteome-wide interaction mapping in cells and tissues.[2][3]

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of cleavable crosslinkers in proteomics. It is designed to equip researchers,



scientists, and drug development professionals with the knowledge to effectively design, execute, and interpret XL-MS experiments using these powerful tools.

Types and Chemistries of Cleavable Crosslinkers

Cleavable crosslinkers can be categorized based on the type of labile bond in their spacer arm and the reactive groups that target specific amino acid residues. The choice of crosslinker is critical and depends on the specific biological question, the nature of the protein or complex under investigation, and the available mass spectrometry instrumentation.

Mass Spectrometry (MS)-Cleavable Crosslinkers

The most significant advancement in cleavable crosslinker technology has been the development of reagents that are cleavable within the mass spectrometer, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2][3] This "MS-cleavability" generates characteristic reporter ions or fragment doublets in the MS/MS spectrum, which greatly facilitates the identification of crosslinked peptides.[4][5]

Table 1: Quantitative Properties of Common MS-Cleavable Crosslinkers



Crosslink er	Abbreviat ion	Reactive Group(s)	Target Residue(s)	Spacer Arm Length (Å)	Mass Modificati on (Da)	Cleavage Method
Disuccinimi dyl sulfoxide	DSSO	NHS ester	K, S, T, Y	10.1	158.0038[6]	CID/HCD
Disuccinimi dyl dibutyric urea	DSBU	NHS ester	K, S, T, Y	12.5	196.0848[6]	CID/HCD
Dihydrazid e sulfoxide	DHSO	Hydrazide	D, E	12.4[1]	222.27[7]	CID/HCD
Bismaleimi de sulfoxide	BMSO	Maleimide	С	24.2[8]	438.45[8]	CID/HCD
1,1'- Carbonyldii midazole	CDI	Imidazole	K, S, T, Y, N-terminus	~2.6 (Zero- length)[9]	28.0106 (as Urea)	CID/HCD
Protein Interaction Reporters	PIRs	NHS ester	K, N- terminus	Variable	Variable	CID (Asp- Pro bond)

Note: The reactivity of NHS esters is primarily towards lysines (K) and protein N-termini, but can also react with serines (S), threonines (T), and tyrosines (Y) to a lesser extent.[4]

Other Cleavable Chemistries

While MS-cleavable linkers are dominant, other cleavage strategies exist, often employed for enrichment purposes prior to mass spectrometry. These include:

 Disulfide bond-containing linkers: Cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).



- · Acid-labile linkers: Cleaved under acidic conditions.
- Photocleavable linkers: Cleaved by exposure to UV light of a specific wavelength.

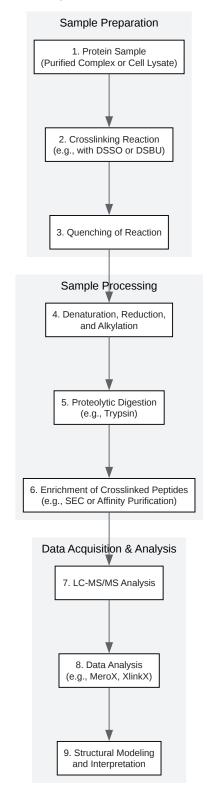
These linkers often incorporate an affinity tag, such as biotin, allowing for the enrichment of crosslinked species from complex mixtures.[10]

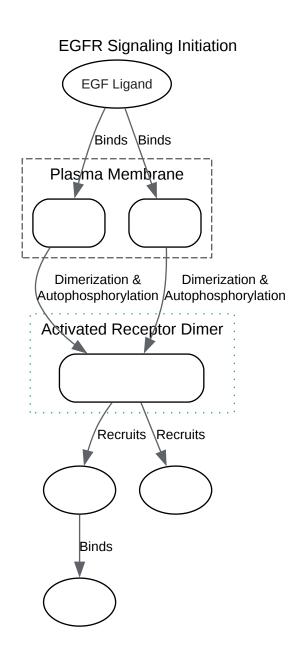
Experimental Workflow for XL-MS with Cleavable Crosslinkers

A typical XL-MS experiment using cleavable crosslinkers involves several key steps, from sample preparation to data analysis. The following diagram illustrates a general workflow.



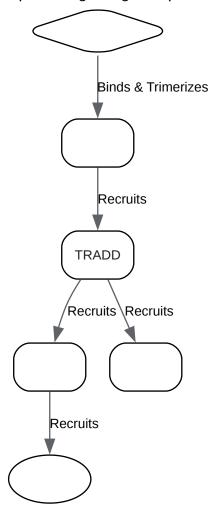
General Experimental Workflow for XL-MS



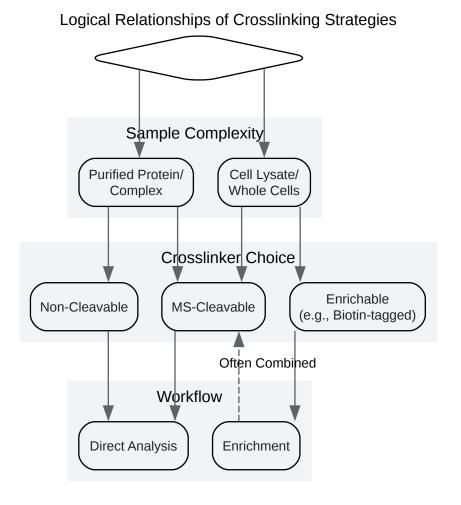




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